molecular formula C11H10O4 B14624871 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one CAS No. 54488-13-0

7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14624871
CAS No.: 54488-13-0
M. Wt: 206.19 g/mol
InChI Key: JHEDXMVWNCTPTI-UHFFFAOYSA-N
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Description

7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one, also known as herniarin, is a naturally occurring coumarin derivative. It is found in various plants, including species of the genus Herniaria. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the alkylation of 7-hydroxy-4-methylcoumarin with methoxyalkyl halides under basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxyethyl chloride in the presence of potassium carbonate in acetone at reflux temperature yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The biological effects of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Umbelliferone: A coumarin derivative with similar antioxidant and anti-inflammatory properties.

    Scopoletin: Another coumarin derivative known for its antimicrobial and anti-inflammatory activities.

    Esculetin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness

7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxy group at the 7-position contribute to its unique reactivity and interaction with biological targets .

Properties

CAS No.

54488-13-0

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-hydroxy-8-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C11H10O4/c1-6-5-9(13)15-10-7(6)3-4-8(12)11(10)14-2/h3-5,12H,1-2H3

InChI Key

JHEDXMVWNCTPTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OC)O

Origin of Product

United States

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